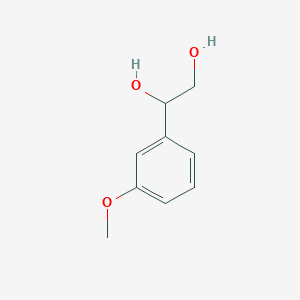![molecular formula C11H11F2N3O2 B2674660 Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 438218-16-7](/img/structure/B2674660.png)
Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, commonly known as EDP-239, is a novel drug candidate that has attracted significant attention from the scientific community. EDP-239 is a small molecule inhibitor that targets the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of several physiological processes, including inflammation, immune response, and cognition.
Wirkmechanismus
EDP-239 is a selective inhibitor of Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, which is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting this compound, EDP-239 increases cAMP levels, which in turn modulates several physiological processes, including inflammation, immune response, and cognition.
Biochemical and Physiological Effects:
EDP-239 has been shown to have several biochemical and physiological effects, including anti-inflammatory, immunomodulatory, and cognitive-enhancing effects. In preclinical studies, EDP-239 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Furthermore, EDP-239 has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EDP-239 is its selectivity for Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, which reduces the risk of off-target effects. Furthermore, EDP-239 has shown good bioavailability and pharmacokinetic properties in preclinical studies. However, one of the limitations of EDP-239 is its low aqueous solubility, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of EDP-239. One potential application of EDP-239 is in the treatment of inflammatory bowel disease (IBD), which is a chronic inflammatory disorder of the gastrointestinal tract. Furthermore, EDP-239 has shown potential as a cognitive enhancer in preclinical studies, and further research is needed to explore its potential in the treatment of cognitive impairment in humans. Finally, the development of more potent and selective Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate inhibitors, such as EDP-239, could lead to the discovery of novel therapeutics for several disease conditions.
Synthesemethoden
The synthesis of EDP-239 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid with ethyl chloroformate in the presence of triethylamine to give the corresponding ethyl ester. The second step involves the reaction of the ethyl ester with difluoromethyl iodide in the presence of potassium carbonate to give EDP-239. The overall yield of the synthesis is around 30%.
Wissenschaftliche Forschungsanwendungen
EDP-239 has been extensively studied for its potential therapeutic applications in several disease conditions, including inflammatory disorders, cognitive impairment, and respiratory diseases. In preclinical studies, EDP-239 has shown promising results in reducing inflammation and improving cognitive function in animal models of disease. Furthermore, EDP-239 has been shown to have bronchodilatory effects in preclinical models of asthma and chronic obstructive pulmonary disease (COPD).
Eigenschaften
IUPAC Name |
ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O2/c1-3-18-11(17)7-5-14-16-8(9(12)13)4-6(2)15-10(7)16/h4-5,9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCPGDQMBBWNQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2674581.png)
![3-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide](/img/structure/B2674582.png)
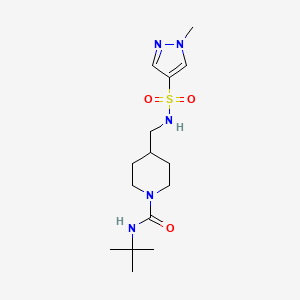
![6-Bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2674586.png)
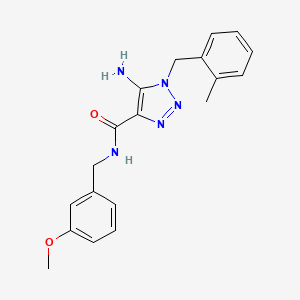
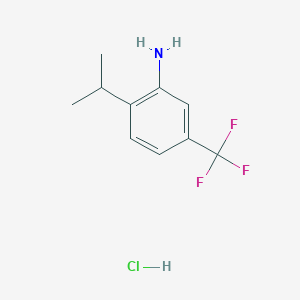
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2674590.png)
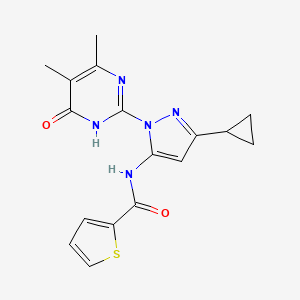


![7-(4-fluorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2674595.png)

